![molecular formula C10H5BrN2 B1339123 4-Bromoquinoline-6-carbonitrile CAS No. 642477-82-5](/img/structure/B1339123.png)
4-Bromoquinoline-6-carbonitrile
Overview
Description
4-Bromoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.07 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Bromoquinoline-6-carbonitrile is 1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H . The compound’s structure includes a quinoline ring with a bromine atom at the 4th position and a carbonitrile group at the 6th position .Physical And Chemical Properties Analysis
4-Bromoquinoline-6-carbonitrile is a solid compound . It has a molecular weight of 233.07 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
4-Bromoquinoline-6-carbonitrile: is a valuable building block in organic synthesis. It serves as a precursor for various quinoline derivatives, which are important in the synthesis of complex organic molecules. These derivatives can be used to create pharmaceuticals, agrochemicals, and dyes. The bromine atom in the compound is particularly reactive and can undergo further transformations, such as Suzuki coupling, to extend the quinoline ring system .
Medicinal Chemistry
In medicinal chemistry, 4-Bromoquinoline-6-carbonitrile is utilized for the synthesis of compounds with potential therapeutic effects. Quinoline derivatives have been studied for their antimalarial, antibacterial, and anticancer properties. The cyano group in the compound can act as a pharmacophore, interacting with biological targets to inhibit or modulate their activity .
Material Science
Quinolines are known to possess electronic properties that make them suitable for use in material science. 4-Bromoquinoline-6-carbonitrile can be incorporated into the structure of organic semiconductors, which are used in the development of light-emitting diodes (LEDs), solar cells, and transistors. Its ability to participate in π-π stacking interactions contributes to the formation of ordered structures necessary for efficient charge transport .
Catalysis
The quinoline moiety of 4-Bromoquinoline-6-carbonitrile can be involved in catalytic processes. It can act as a ligand for transition metal catalysts, which are employed in various chemical reactions, including oxidation, reduction, and carbon-carbon bond formation. The presence of the nitrile group allows for coordination with the metal center, enhancing the catalyst’s stability and activity .
Fluorescent Probes
Due to the inherent fluorescence of quinoline compounds, 4-Bromoquinoline-6-carbonitrile can be used to develop fluorescent probes. These probes are valuable tools in biochemistry and cell biology for imaging and tracking biological molecules. The bromine atom can be substituted with other functional groups to fine-tune the fluorescence properties for specific applications .
Nanotechnology
4-Bromoquinoline-6-carbonitrile: can play a role in the field of nanotechnology. It can be used to synthesize nanoscale materials, such as quantum dots, which have applications in imaging, sensing, and electronics. The compound’s ability to form stable complexes with metals is advantageous in controlling the size and shape of nanoparticles .
Safety and Hazards
The safety information for 4-Bromoquinoline-6-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Quinoline and its derivatives, including 4-Bromoquinoline-6-carbonitrile, have been the focus of numerous research studies due to their wide range of applications in industrial and synthetic organic chemistry . Future research may focus on developing new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are harmful to both humans and the environment .
properties
IUPAC Name |
4-bromoquinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHZKMVPIQRHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467989 | |
Record name | 4-bromoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
642477-82-5 | |
Record name | 4-Bromo-6-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642477-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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